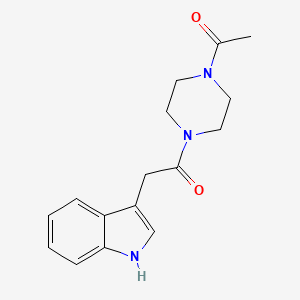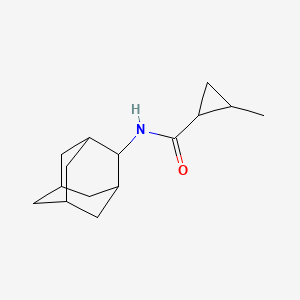![molecular formula C13H16F3NO B7514781 N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)
N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide, also known as TFMPP, is a synthetic compound that belongs to the chemical class of phenethylamines. It is commonly used as a research chemical due to its psychoactive properties, which make it a potential candidate for the development of new drugs. TFMPP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are involved in the regulation of various physiological functions. Its binding to these receptors leads to the activation of intracellular signaling pathways that modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in the modulation of mood, appetite, and sleep, among other physiological functions.
Biochemical and Physiological Effects
N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide has been found to have a number of biochemical and physiological effects, including the modulation of serotonin release, the inhibition of dopamine reuptake, and the activation of the hypothalamic-pituitary-adrenal (HPA) axis. It has also been found to have anxiogenic and hallucinogenic effects in animal models, which may be related to its binding to the 5-HT2A and 5-HT2C receptors.
实验室实验的优点和局限性
N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide has several advantages as a research chemical, including its relatively low cost and availability. It is also easy to synthesize and purify, which makes it a popular choice for researchers. However, its psychoactive properties also make it potentially dangerous, and caution must be taken when handling it in the laboratory. Its use in animal models may also be limited by its potential for abuse and dependence.
未来方向
There are several future directions for research on N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide, including the development of new drugs that target the 5-HT2A and 5-HT2C receptors. These drugs may have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Other future directions include the study of N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide's effects on other physiological functions, such as appetite and sleep, and the development of new methods for synthesizing and purifying N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide.
合成方法
N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide can be synthesized using various methods, including the reaction of 3-trifluoromethylbenzaldehyde with 2-amino-2-methyl-1-propanol in the presence of acetic acid. Another method involves the reaction of 3-trifluoromethylbenzoyl chloride with 2-amino-2-methyl-1-propanol in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide in its pure form.
科学研究应用
N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide has been used extensively in scientific research for its psychoactive properties. It is commonly used as a research chemical to study the effects of serotonin receptor agonists on the central nervous system. N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide has been found to have affinity for the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. Its use in scientific research has led to the discovery of new drugs that target these receptors, which may have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-9(2)8-17-12(18)7-10-4-3-5-11(6-10)13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEOYMMFZXSQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)
![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)

![N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7514716.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)
![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)

